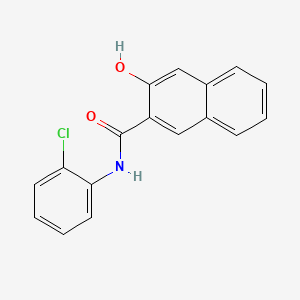

2-Hydroxy-3-naphthoic Acid 2-Chloroanilide

Description

BenchChem offers high-quality 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-14-7-3-4-8-15(14)19-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,20H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNUTTQQHSRBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344643 | |

| Record name | GNF-Pf-4815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-40-1 | |

| Record name | N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6704-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GNF-Pf-4815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (Naphthol AS-D)

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide, a compound widely known in the dye and pigment industry as Naphthol AS-D. This molecule serves as a critical azoic coupling component, instrumental in the synthesis of insoluble azo dyes renowned for their excellent fastness properties.[1] This document details the core chemical principles, retrosynthetic analysis, and step-by-step experimental protocols for its synthesis. We will elucidate the underlying reaction mechanisms, provide field-proven insights into experimental choices, and present quantitative data to guide researchers and chemical process developers. The primary focus will be on the robust and widely employed method involving the acylation of 2-chloroaniline with an activated derivative of 2-hydroxy-3-naphthoic acid.

Introduction and Retrosynthetic Analysis

2-Hydroxy-3-naphthoic acid 2-chloroanilide (Naphthol AS-D) is a key intermediate in the production of organic pigments and dyes.[2] Its molecular structure is fundamentally an amide, formed by the condensation of a carboxylic acid and an amine. Therefore, a logical retrosynthetic disconnection breaks the central amide bond, revealing the two primary precursors: 2-hydroxy-3-naphthoic acid and 2-chloroaniline.

This analysis forms the foundation of our synthetic strategy. The primary challenge in amide synthesis is the direct reaction between a carboxylic acid and an amine, which is often thermodynamically and kinetically unfavorable at moderate temperatures, typically resulting in an acid-base salt formation rather than condensation.[3][4] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity, facilitating nucleophilic attack by the amine.

Caption: Retrosynthetic analysis of Naphthol AS-D.

Precursor Synthesis: 2-Hydroxy-3-naphthoic Acid

The carboxylic acid precursor, 2-hydroxy-3-naphthoic acid (also known as β-oxynaphthoic acid or BON acid), is itself a significant industrial chemical. It is commercially prepared from 2-naphthol via the Kolbe-Schmitt reaction .[5] This process involves the carboxylation of the sodium or potassium salt of 2-naphthol with carbon dioxide under elevated temperature and pressure.[6][7] While various process improvements exist, the fundamental reaction remains a cornerstone of its production.[8][9][10] Ensuring the high purity of BON acid is critical, as residual 2-naphthol can lead to impurities in the final product.[11]

Primary Synthesis Pathway: Acylation via Acid Chloride

The most reliable and common method for synthesizing Naphthol AS-D involves a two-step process: first, the activation of 2-hydroxy-3-naphthoic acid by converting it to its acid chloride, and second, the condensation of this reactive intermediate with 2-chloroaniline.

Caption: Two-step synthesis workflow for Naphthol AS-D.

Experimental Protocol: Acid Chloride Method

Step 1: Synthesis of 2-Hydroxy-3-naphthoyl chloride

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagents.

-

Charging the Flask: To the flask, add 2-hydroxy-3-naphthoic acid (1.0 equivalent). Add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 equivalents). Thionyl chloride can serve as both the reagent and the solvent. Alternatively, an inert, high-boiling solvent like methylene chloride can be used.[12]

-

Reaction: Gently heat the mixture to reflux under a nitrogen atmosphere.[12] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-hydroxy-3-naphthoyl chloride is a solid and can be used directly in the next step without further purification.

Step 2: Synthesis of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide

-

Dissolution: In a separate reaction vessel, dissolve 2-chloroaniline (1.0 equivalent) in a suitable inert solvent, such as toluene or xylene.

-

Condensation: Cool the 2-chloroaniline solution in an ice bath. Slowly add a solution or slurry of the crude 2-hydroxy-3-naphthoyl chloride (from Step 1) in the same solvent. The addition should be controlled to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the reaction mixture. The product, Naphthol AS-D, will often precipitate out of the solvent. Collect the solid by filtration. Wash the crude product with a small amount of cold solvent and then with water to remove any residual salts. The product can be further purified by recrystallization from a suitable solvent, such as xylene or chlorobenzene, to yield a beige or yellowish powder.[2][13]

Alternative Pathway: Direct Catalytic Condensation

An alternative, more direct approach involves the one-pot condensation of 2-hydroxy-3-naphthoic acid and 2-chloroaniline using a catalyst. Phosphorus (III) compounds, such as phosphorus trichloride (PCl₃), have been shown to be effective catalysts for this transformation.[13]

This method is performed in a high-boiling point solvent like ortho-xylene or ortho-chlorotoluene.[13] The reaction is heated to boiling, and the water formed during the condensation is vigorously distilled off, driving the equilibrium towards the product. This method can achieve very high yields (up to 98%) but requires careful control of temperature, as excessively high temperatures (above 156 °C) can lead to impurity formation and catalyst decomposition.[13]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond from an acid chloride is a classic example of nucleophilic acyl substitution .

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-hydroxy-3-naphthoyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the amine acting as a base or by an added non-nucleophilic base, to yield the final, neutral amide product (Naphthol AS-D) and the hydrochloride salt of the base.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Quantitative Data Summary

The following table summarizes key parameters for the synthesis of Naphthol AS-D, drawing from established methods.

| Parameter | Acid Chloride Method | Catalytic Condensation Method |

| Acid Precursor | 2-Hydroxy-3-naphthoic Acid | 2-Hydroxy-3-naphthoic Acid |

| Amine Precursor | 2-Chloroaniline | 2-Chloroaniline |

| Activating Agent/Catalyst | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃)[13] |

| Solvent | Toluene, Methylene Chloride[12] | o-Xylene, o-Chlorotoluene[13] |

| Reaction Temperature | Step 1: RefluxStep 2: 0-70 °C | 146-156 °C[13] |

| Typical Yield | > 90% | Up to 98%[13] |

| Final Product MP | 195-196 °C[2] | 195-196 °C |

| Appearance | Beige or yellowish powder[2] | Yellowish powder[2] |

Conclusion

The synthesis of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (Naphthol AS-D) is a well-established process rooted in the fundamental principles of amide bond formation. The most common and versatile laboratory and industrial approach involves the activation of 2-hydroxy-3-naphthoic acid to its corresponding acid chloride, followed by condensation with 2-chloroaniline. This method is high-yielding and reliable. Direct catalytic condensation offers a more streamlined, one-pot alternative that can also provide excellent yields, provided that reaction conditions, particularly temperature, are precisely controlled. For any application, the purity of the starting materials is paramount to achieving a high-quality final product suitable for the demanding requirements of the pigment and dye industries.

References

-

Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ResearchGate. Available at: [Link]

-

mechanism of amide formation with DCC. YouTube. Available at: [Link]

-

Preparation of amides using DCC. Khan Academy. Available at: [Link]

-

Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. Available at: [Link]

-

Chemistry of Amides. LibreTexts Chemistry. Available at: [Link]

-

Structure of Naphthol AS-D pigment. ResearchGate. Available at: [Link]

-

Synthesis of 2-hydroxy-3-naphthoic acid chloride. PrepChem.com. Available at: [Link]

-

Naphthol AS-D Applications: Enhancing Textile Printing and Dyeing. LookChem. Available at: [Link]

-

SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. Available at: [Link]

-

Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

3-Hydroxy-2-naphthoic acid. Wikipedia. Available at: [Link]

- Process of making 2, 3-hydroxynaphthoic acid. Google Patents.

- Process for the preparation of hydroxy naphthoic acids. Google Patents.

-

Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. ResearchGate. Available at: [Link]

- Process for producing 2 hydroxy-naphthalene-3-carboxylic acid. Google Patents.

- Process of making 2-naphthol-3-carboxylic acid. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Naphthol AS-D | 135-61-5 [chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 6. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]

- 7. US1725394A - Process of making 2-naphthol-3-carboxylic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 10. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. ucj.org.ua [ucj.org.ua]

Introduction: Situating N-(2-chlorophenyl)-3-hydroxy-2-naphthamide in a Broader Chemical Context

An In-Depth Technical Guide to N-(2-chlorophenyl)-3-hydroxy-2-naphthamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

N-(2-chlorophenyl)-3-hydroxy-2-naphthamide belongs to a significant class of organic compounds known as N-aryl-3-hydroxy-2-naphthamides, commercially referred to as Naphthol AS derivatives. These molecules are foundational as "coupling components" in the synthesis of a wide array of azo dyes and pigments. The core structure, featuring a 3-hydroxy-2-naphthoic acid amide backbone, allows for reaction with diazonium salts to produce intensely colored, stable azo compounds.

While the primary application for this class of molecules lies in the dye and pigment industry, derivatives have found a critical niche in the biomedical sciences. Specifically, the chloroacetate esters of certain Naphthol AS compounds are invaluable substrates for the histochemical detection of esterase enzymes in cells and tissues.[1][2] This guide will provide a comprehensive overview of the chemical properties, synthesis, and key applications of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide, with a particular focus on the principles that enable its use in both industrial and research settings.

PART 1: Core Chemical & Physical Properties

The specific experimental data for the N-(2-chlorophenyl) isomer is not as widely published as for other Naphthol AS variants. However, its fundamental properties can be defined, and others can be reliably inferred from closely related analogues.

| Property | Value | Source / Method |

| Chemical Name | N-(2-chlorophenyl)-3-hydroxy-2-naphthamide | IUPAC Nomenclature |

| Common Synonyms | Azoic Coupling Component 20 (for the general class) | Industrial Chemistry |

| CAS Number | 135-62-6 | CAS Registry |

| Molecular Formula | C₁₇H₁₂ClNO₂ | Calculated |

| Molecular Weight | 301.74 g/mol | Calculated |

| Physical Appearance | Expected to be a light-colored (e.g., off-white, yellow, or beige) crystalline powder at room temperature. | Analogue Data |

| Melting Point | Expected to be >200 °C, likely in the range of 230-250 °C. | Analogue Data |

| Solubility | Practically insoluble in water. Soluble in organic solvents like DMF, DMSO, and hot aromatic hydrocarbons. | Analogue Data |

PART 2: Synthesis and Mechanistic Insights

The synthesis of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide is a classic example of nucleophilic acyl substitution, specifically the formation of an amide bond between a carboxylic acid derivative and an amine.

Core Reaction Mechanism

The most common and industrially relevant method involves the condensation of 3-hydroxy-2-naphthoic acid with 2-chloroaniline. To facilitate this reaction, the carboxylic acid is typically converted into a more reactive acylating agent, such as an acid chloride. This is often achieved in situ or as a separate step using reagents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).[3][4] The highly electrophilic acid chloride then readily reacts with the nucleophilic amine (2-chloroaniline). The reaction is often carried out in a high-boiling, non-polar solvent like xylene or chlorobenzene to facilitate the removal of water or HCl byproducts and drive the reaction to completion.[4]

Visualizing the Synthesis Workflow

Caption: Workflow for esterase detection using the Naphthol AS chloroacetate method.

PART 4: Safety and Toxicological Profile

N-(2-chlorophenyl)-3-hydroxy-2-naphthamide and related compounds should be handled with care in a laboratory setting.

-

Hazards: Compounds in this class may be classified as acute oral toxins and can cause skin and eye irritation. Some related chemicals are listed as persistent and bioaccumulative. [5]* Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

MP Biomedicals. Naphthol As-D Chloroacetate. Available at: [Link]

-

Analytical Chemistry. Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. Available at: [Link]

-

Harvard Catalyst Profiles. Naphthol AS D Esterase. Available at: [Link]

-

PubChem. 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-. Available at: [Link]

-

PubChem. 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten. Available at: [Link]

-

Minnesota Department of Health. Chemicals of High Concern List (Sorted Alphabetically). Available at: [Link]

- Google Patents. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.

-

Ukrainian Chemistry Journal. SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Available at: [Link]

Sources

"2-Hydroxy-3-naphthoic Acid 2-Chloroanilide" CAS number and structure

An In-Depth Technical Guide to N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide

Introduction

N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide, often referred to in chemical literature as 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide, is a complex organic molecule built upon a naphthalene scaffold. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and its relevance as a structural motif in the design of targeted therapeutic agents. For researchers in drug development, understanding the nuances of this compound class is pivotal for leveraging its potential in creating novel chemical entities.

The compound belongs to a broader class of molecules known as Naphthol AS pigments, which are anilides (amides derived from anilines) of 3-hydroxy-2-naphthoic acid.[1] While historically significant in the dye industry, the inherent chemical reactivity and structural rigidity of this scaffold have made it an attractive starting point for medicinal chemistry and agrochemical research.[2]

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named and cataloged under various identifiers.

-

Common Name: 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide

-

Systematic IUPAC Name: N-(2-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

-

CAS Number: 6704-40-1[3]

-

Molecular Formula: C₁₇H₁₂ClNO₂[4]

The core structure consists of a 3-hydroxy-2-naphthoic acid moiety linked via an amide bond to a 2-chloroaniline fragment. The naphthalene ring provides a rigid, planar backbone, while the hydroxyl (-OH) and amide (-NH-CO-) groups offer key hydrogen bonding capabilities, crucial for molecular recognition in biological systems.

Chemical Structure Representation:

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in experimental assays.

| Property | Value | Source |

| Appearance | White to light yellow/orange powder or crystal | [4] |

| Purity | Typically >98.0% | [4] |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 297.74 | [3][4] |

| Solubility | Soluble in various organic solvents; poorly soluble in water | N/A |

Synthesis and Mechanistic Considerations

The synthesis of N-(2-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide is a multi-step process that begins with the synthesis of its precursor, 3-hydroxy-2-naphthoic acid, followed by an amidation reaction.

Synthesis of the Precursor: 3-Hydroxy-2-naphthoic Acid

The industrial preparation of 3-hydroxy-2-naphthoic acid (also known as BON Acid) is achieved through the Kolbe–Schmitt reaction.[1] This well-established carboxylation method involves treating the sodium salt of 2-naphthol (β-naphthol) with carbon dioxide under high pressure and temperature.[5][6] The reaction proceeds via an electrophilic aromatic substitution, where CO₂ acts as a weak electrophile.

Amidation to Form the Final Product

The formation of the final anilide involves creating an amide bond between 3-hydroxy-2-naphthoic acid and 2-chloroaniline. A common and efficient laboratory method to achieve this is to first activate the carboxylic acid, typically by converting it into a more reactive acyl chloride. This intermediate then readily reacts with the amine.

The causality behind this two-step approach lies in the relative inertness of the carboxylic acid group. Converting it to an acid chloride dramatically increases its electrophilicity, facilitating a nucleophilic attack by the weakly basic aniline nitrogen. The use of a base like pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Acid Chloride Formation: To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., methylene chloride), add thionyl chloride (1.2 eq) dropwise at 0 °C.[7]

-

Reaction Monitoring: Allow the mixture to reflux gently under a nitrogen atmosphere until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-hydroxy-2-naphthoyl chloride is typically used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like THF. In a separate flask, dissolve 2-chloroaniline (1.0 eq) and pyridine (1.1 eq) in THF.

-

Reaction: Slowly add the acid chloride solution to the aniline solution at 0 °C with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Workup and Purification: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, brine, and dry over sodium sulfate. The final product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

While the direct therapeutic application of this specific molecule is not widely documented, its structural framework is highly relevant in medicinal chemistry, particularly in the design of enzyme inhibitors. The rigid naphthalene core serves as an effective scaffold to position functional groups for specific interactions within a protein's active site.

A compelling example is the investigation of related hydroxynaphthoic acid derivatives as inhibitors of lactate dehydrogenase (LDH).[8][9] LDH is a critical enzyme in the anaerobic metabolism of certain pathogens, such as the parasite Babesia microti.[8] Identifying compounds that selectively inhibit the parasite's LDH over human LDH is a validated strategy for developing new anti-parasitic drugs.

In a study, 3,5-dihydroxy 2-naphthoic acid (DHNA) was identified as a promising lead compound.[8] It demonstrated high selectivity for the parasite's LDH enzyme and inhibited parasite growth in vitro.[8][9] This highlights the principle of using the hydroxynaphthoic acid scaffold as a starting point for inhibitor design. The hydroxyl and carboxylate groups can form key interactions with active site residues, such as arginine, while modifications to other parts of the scaffold (like adding the 2-chloroanilide group) can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Drug discovery workflow using a naphthalene-based scaffold.

Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound like N-(2-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide against a target enzyme, such as LDH.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Purified target enzyme (e.g., recombinant B. microti LDH).

-

Substrate and cofactors (e.g., pyruvate, NADH for LDH).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Test compound dissolved in DMSO.

-

96-well microplate and plate reader (spectrophotometer).

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

-

Assay Setup: In a 96-well plate, add the assay buffer to each well.

-

Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells. Include "no inhibitor" and "no enzyme" controls.

-

Enzyme Addition: Add the purified enzyme to all wells except the "no enzyme" control and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate/cofactor mix (e.g., NADH and pyruvate).

-

Kinetic Measurement: Immediately begin measuring the change in absorbance over time using the plate reader. For LDH, this involves monitoring the decrease in absorbance at 340 nm as NADH is consumed.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

IC₅₀ Determination: Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

This self-validating system, with its controls, ensures that the observed effect is due to the specific inhibition of the enzyme by the test compound and not an artifact.

Conclusion

N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide is a well-defined chemical entity with established synthesis routes. While its historical roots are in pigment chemistry, its true value for modern researchers lies in the potential of its underlying hydroxynaphthoic acid anilide scaffold. As demonstrated by analogous compounds, this structural motif serves as a valuable starting point for the rational design of potent and selective enzyme inhibitors, offering significant opportunities in the development of novel therapeutics and other specialized chemical agents.

References

-

PrepChem.com. Synthesis of 2-hydroxy-3-naphthoic acid chloride. [Link]

-

Shteinberg, L. Ya., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. [Link]

-

PrepChem.com. Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16790, 2-Hydroxy-1-naphthoic acid. [Link]

-

U.S. Environmental Protection Agency. Substance Details - 2-Naphthalenecarboxylic acid, 3-hydroxy-. [Link]

- Galcott, W. S., Hitch, A. R., & Mahr, H. W. (1927). U.S. Patent No. 1,648,839. Washington, DC: U.S.

- Henke, C. O., & Benner, R. G. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S.

-

Wikipedia. 3-Hydroxy-2-naphthoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7104, 3-Hydroxy-2-naphthoic acid. [Link]

-

DrugFuture. 3-Hydroxy-2-naphthoic Acid. [Link]

-

Autech Industry Co., Limited. (2024). Understanding 2-Hydroxy-1-Naphthoic Acid: Properties, Uses, and Where to Buy. [Link]

-

Autech Industry Co., Limited. (2026). The Versatile Role of 3-Hydroxy-2-naphthoic Acid in Pharma and Agrochemicals. [Link]

-

He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1667. [Link]

-

He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers. [Link]

-

Wikipedia. 2-Naphthoic acid. [Link]

-

Wikipedia. 2-Hydroxy-1-naphthoic acid. [Link]

-

ResearchGate. (PDF) Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). [Link]

Sources

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-Hydroxy-2-naphthoic Acid 2-Chloroanilide | CymitQuimica [cymitquimica.com]

- 5. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 7. prepchem.com [prepchem.com]

- 8. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

Unveiling the Spectroscopic Signature: A Technical Guide to 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the spectral properties of the aromatic compound 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (CAS No. 6704-40-1). As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic behavior of this molecule, grounded in established principles and comparative analysis with structurally related compounds.

A Note on Data Availability: Direct experimental spectral data for 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide is not extensively available in public literature. Therefore, this guide will leverage a scientifically rigorous approach by presenting predicted spectral characteristics based on the well-documented properties of its core components and its close structural isomer, N-(2-chlorophenyl)-3-hydroxy-2-naphthamide (a Naphthol AS derivative). This comparative methodology allows for a robust and insightful exploration of the target molecule's spectral signature.

Molecular Structure and its Spectroscopic Implications

The spectral properties of an organic molecule are intrinsically linked to its structure. 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide is an amide formed from 2-hydroxy-3-naphthoic acid and 2-chloroaniline.

Structure of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide

Caption: Molecular structure of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide.

The key structural features that will dictate its spectral behavior are:

-

The Naphthalene Chromophore: This large, conjugated aromatic system is expected to give rise to strong ultraviolet-visible (UV-Vis) absorption and fluorescence properties.

-

The Hydroxyl (-OH) Group: This group can participate in hydrogen bonding and its proton is a key feature in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The Amide (-CONH-) Linkage: This functional group has characteristic vibrational modes in Infrared (IR) spectroscopy and influences the electronic properties of the entire molecule.

-

The 2-Chlorophenyl Group: The chlorine atom and the phenyl ring will have distinct signals in NMR and mass spectrometry, and the substitution pattern will influence the electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide is predicted to be dominated by the π → π* transitions of the naphthalene ring system. The presence of the hydroxyl, amide, and chloroaniline substituents will cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene.

Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Transition | Associated Moiety |

| ~230-250 | π → π | Naphthalene & Phenyl rings |

| ~280-300 | π → π | Naphthalene ring |

| ~330-350 | n → π* / π → π* | Extended conjugation |

Causality Behind Predictions:

-

The extended conjugation provided by the amide linkage and the chloroaniline ring is expected to cause a bathochromic (red) shift in the absorption bands compared to simple 2-naphthol.

-

The solvent environment will play a crucial role. In polar solvents, hydrogen bonding with the hydroxyl and amide groups can lead to further shifts in the absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 600 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) for each peak using the Beer-Lambert law (A = εcl).

UV-Vis Spectroscopy Workflow

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Spectroscopy

Naphthalene derivatives are well-known for their fluorescent properties.[1] It is anticipated that 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide will exhibit fluorescence upon excitation at a wavelength corresponding to one of its absorption maxima. A closely related compound, Naphthol AS-D, has reported fluorescence with an excitation maximum (λEx) at 430 nm and an emission maximum (λEm) at 493 nm.[2]

Predicted Fluorescence Properties

| Parameter | Predicted Value |

| Excitation Maximum (λEx) | ~340-360 nm |

| Emission Maximum (λEm) | ~420-450 nm |

| Stokes Shift | ~80-90 nm |

Factors Influencing Fluorescence:

-

Solvent Polarity: Increasing solvent polarity is likely to cause a bathochromic shift in the emission spectrum due to the stabilization of the excited state.

-

pH: The acidity or basicity of the solution can affect the protonation state of the hydroxyl group, which can significantly alter the fluorescence quantum yield and emission wavelength.

Experimental Protocol for Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent (e.g., cyclohexane, ethanol). The concentration should be low enough to avoid inner-filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3300-3100 | N-H stretch | Amide |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1600, 1500, 1450 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Phenolic |

| ~750 | C-Cl stretch | Chloroaniline |

Interpretation of IR Spectrum:

-

The broadness of the O-H stretching band will be indicative of hydrogen bonding.

-

The position of the Amide I band is sensitive to the electronic environment and hydrogen bonding.

-

The fingerprint region (below 1500 cm-1) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

1H NMR Spectroscopy

Predicted 1H NMR Chemical Shifts (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | singlet | 1H | Ar-OH |

| ~8.5-9.0 | singlet | 1H | N-H (amide) |

| ~7.0-8.5 | multiplet | 10H | Aromatic protons |

Rationale for Predictions:

-

The phenolic proton is expected to be significantly downfield due to hydrogen bonding and the deshielding effect of the aromatic ring.

-

The amide proton will also be downfield and may show broadening.

-

The aromatic region will be complex due to the overlapping signals from the naphthalene and chloroaniline rings. 2D NMR techniques such as COSY and HMQC would be essential for definitive assignments.

13C NMR Spectroscopy

Predicted 13C NMR Chemical Shifts (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (amide) |

| ~150-160 | C-OH (naphthalene) |

| ~110-140 | Aromatic carbons |

Key Features in 13C NMR:

-

The amide carbonyl carbon will be one of the most downfield signals.

-

The carbon attached to the hydroxyl group will also be significantly downfield.

-

The number of distinct aromatic signals will confirm the overall symmetry of the molecule.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire 1H, 13C, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

NMR Analysis Workflow

Sources

A Technical Guide to the Solubility of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide in Organic Solvents

Executive Summary

N-(2-chlorophenyl)-3-hydroxy-2-naphthamide, a member of the Naphthol AS family of compounds, serves as a crucial intermediate in the synthesis of high-performance azo dyes and pigments. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, and formulation processes. Poor solubility can lead to challenges in reaction kinetics, yield, and product purity. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide, presents a standardized protocol for its experimental determination, and discusses the key factors that influence solubility measurements. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide

N-(2-chlorophenyl)-3-hydroxy-2-naphthamide is an aromatic amide derived from 3-hydroxy-2-naphthoic acid. Its molecular structure, characterized by a naphthol core linked to a chlorophenyl group via an amide bond, makes it an excellent coupling component. In industrial applications, it reacts with diazonium salts to form vibrant and stable azo dyes. Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

-

Reaction Engineering: Selecting an appropriate solvent system to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization processes to isolate the compound with high purity, where solubility differences at varying temperatures are exploited.

-

Formulation Science: Developing stable dye or pigment dispersions for various applications, from textiles to printing inks.

The objective of this guide is to provide a robust framework for predicting and measuring the solubility of this compound, enabling scientists to make informed decisions in their experimental and process design.

Theoretical Framework: Molecular Structure and Its Impact on Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible[1]. The structure of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide presents a fascinating case of competing functionalities.

Molecular Structure Deconstruction:

-

Naphthol and Chlorophenyl Rings: These two large aromatic ring systems are predominantly non-polar and hydrophobic. They contribute to the molecule's solubility in less polar organic solvents through van der Waals forces and potential π-π stacking interactions with aromatic solvents like toluene.

-

Amide (-CONH-) and Hydroxyl (-OH) Groups: These functional groups are highly polar and are capable of participating in hydrogen bonding.[2] The amide group can act as both a hydrogen bond donor (via the N-H bond) and an acceptor (via the C=O oxygen), while the hydroxyl group is an excellent hydrogen bond donor.[3] These groups are the primary drivers for solubility in polar solvents.

This dual nature—a large non-polar scaffold combined with polar, hydrogen-bonding sites—predicts that N-(2-chlorophenyl)-3-hydroxy-2-naphthamide will be largely insoluble in water but will exhibit a range of solubilities in organic solvents depending on their specific properties.[3][4]

Solvent Classification and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the amide and hydroxyl moieties, leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds and possess significant dipole moments, allowing for strong dipole-dipole interactions.[1] They are anticipated to be excellent solvents for this compound, effectively solvating its polar functional groups.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack strong dipoles and cannot participate in hydrogen bonding. Solubility is expected to be limited, driven only by weaker van der Waals forces.

Below is a diagram illustrating the potential intermolecular interactions that govern solubility.

Caption: Solute-solvent interactions influencing solubility.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To ensure reliable and reproducible data, the equilibrium shake-flask method is the most widely recognized and recommended technique for determining the thermodynamic solubility of a solid compound.[6] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium at a controlled temperature.[7]

Protocol 3.1: Equilibrium Solubility Measurement via the Shake-Flask Method

Objective: To determine the thermodynamic solubility of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

N-(2-chlorophenyl)-3-hydroxy-2-naphthamide (crystalline powder)

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess amount of solid N-(2-chlorophenyl)-3-hydroxy-2-naphthamide to a pre-weighed glass vial. The excess is critical to ensure that equilibrium is established with undissolved solid present.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vial at a consistent speed (e.g., 150 rpm) for a minimum of 24 to 48 hours.[6] This extended duration is necessary to ensure the dissolution process reaches a true thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended particles.

-

-

Sample Preparation for Analysis: Immediately dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the compound's λ_max) or an HPLC system. Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Reporting: The final solubility is reported in units such as g/L or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure precision.

Caption: Experimental workflow for the shake-flask method.

Illustrative Solubility Profile

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Predicted Solubility (g/L) at 25°C |

| n-Hexane | Non-Polar | 1.88 | < 0.1 |

| Toluene | Non-Polar, Aromatic | 2.38 | ~2 |

| Ethyl Acetate | Polar Aprotic | 6.02 | ~30 |

| Acetone | Polar Aprotic | 20.7 | ~55 |

| Ethanol (95%) | Polar Protic | 24.5 | ~45 |

| Methanol | Polar Protic | 32.7 | ~35 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150 |

Analysis: The trend in this illustrative data aligns with chemical principles. Solubility is extremely low in the non-polar aliphatic solvent hexane. It increases in toluene due to aromatic interactions. Polar aprotic solvents like ethyl acetate and acetone show significantly higher solubility, with the highly polar DMSO being an exceptional solvent for this class of compound.[5] Polar protic solvents like ethanol and methanol are also effective, though the extensive hydrogen bonding network within the solvents themselves can sometimes result in slightly lower solubility compared to a top-tier aprotic solvent like DMSO.

Critical Factors Influencing Solubility Measurements

Achieving accurate and consistent solubility data requires careful control over several experimental variables.

-

Temperature: The dissolution of solids is typically an endothermic process, meaning solubility increases with temperature.[1] Therefore, precise temperature control during the shake-flask experiment is paramount for data reproducibility.[6]

-

Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. A more stable polymorph will have a lower solubility than a metastable form. It is crucial to characterize the solid-state form of the material being tested.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Using high-purity, anhydrous solvents is recommended for generating definitive data.

-

pH (in protic or aqueous-organic mixtures): The hydroxyl group on the naphthol ring is weakly acidic. In solutions with a sufficiently high pH, it can deprotonate to form a phenoxide salt, which is significantly more polar and thus more soluble.

Conclusion

The solubility of N-(2-chlorophenyl)-3-hydroxy-2-naphthamide is a complex function of its hybrid molecular structure, which features both large non-polar regions and distinct polar, hydrogen-bonding functional groups. This guide establishes that its solubility is poor in non-polar solvents but significant in both polar aprotic and polar protic organic solvents. For researchers and process chemists, a systematic approach to solvent selection based on these principles is recommended. Furthermore, the rigorous application of the standardized shake-flask method is essential for generating the reliable, high-quality solubility data needed to optimize chemical processes, from laboratory-scale synthesis to industrial-scale manufacturing.

References

- Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ChemicalBook. (2025). Naphthol AS-D - Safety Data Sheet.

- ChemicalBook. (n.d.). Naphthol AS-D | 135-61-5.

- Chemodex. (n.d.). Naphthol AS-D - CAS-Number 135-61-5.

- Oreate AI Blog. (2025). The Polar Nature of Amides: Understanding Their Unique Properties.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Principles of Drug Action 1, Spring 2005. (n.d.). Amides.

-

PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-. Retrieved January 21, 2026, from [Link]

- Sunway Pharm Ltd. (n.d.). N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide - CAS:92-76-2.

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (Naphthol AS-D)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide, a compound commonly known as Naphthol AS-D. Understanding the chemical stability of this molecule is paramount for ensuring its integrity in research and development, particularly in applications such as dye synthesis and as a chromogenic substrate in histochemistry. This document synthesizes known data with established principles of chemical degradation to offer a practical framework for handling and storing this compound.

Chemical Identity and Physicochemical Properties

2-Hydroxy-3-naphthoic Acid 2-Chloroanilide is a complex organic molecule featuring a naphthalene ring system, a hydroxyl group, and an amide linkage to a chlorophenyl group. These structural features are key determinants of its chemical reactivity and stability.

| Property | Value | Source |

| Chemical Name | 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide | N/A |

| Synonyms | Naphthol AS-D, 3-Hydroxy-N-(2-chlorophenyl)-2-naphthamide | N/A |

| CAS Number | 135-61-5 | N/A |

| Molecular Formula | C₁₇H₁₂ClNO₂ | N/A |

| Molecular Weight | 297.74 g/mol | N/A |

| Appearance | White to off-white or greyish powder | [1] |

| Melting Point | Approximately 198 °C | [2] |

| Solubility | Soluble in DMSO and chloroform | [3] |

| Hygroscopicity | Very hygroscopic | [3] |

Recommended Storage Conditions: Ensuring Long-Term Integrity

Based on available data, the following storage conditions are recommended to maintain the long-term stability of Naphthol AS-D:

-

Temperature: For long-term storage, a temperature of -20°C is advised. Under these conditions, the compound has been reported to be stable for at least two years.[3] Short-term storage at +4°C is also acceptable.[3]

-

Atmosphere: Due to its very hygroscopic nature, Naphthol AS-D should be stored under an inert gas atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which could catalyze hydrolytic degradation.[3]

-

Container: The compound should be kept in a tightly closed container to minimize exposure to moisture and atmospheric oxygen.[2]

-

Environment: The storage location should be dry, cool, and well-ventilated .[2]

Understanding the Chemical Stability Profile: Potential Degradation Pathways

While specific degradation studies on Naphthol AS-D are not extensively published, its chemical structure allows for the prediction of several potential degradation pathways. These pathways should be investigated experimentally through forced degradation studies to confirm their relevance.

Hydrolytic Degradation

The amide linkage in Naphthol AS-D is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, yielding 2-hydroxy-3-naphthoic acid and 2-chloroaniline as primary degradation products. The presence of moisture, especially given the compound's hygroscopicity, can facilitate this process.

Diagram: Proposed Hydrolytic Degradation Pathway

Caption: Potential hydrolytic cleavage of the amide bond in Naphthol AS-D.

Photolytic Degradation

The naphthalene ring system in Naphthol AS-D contains chromophores that can absorb ultraviolet (UV) radiation. This absorption can lead to the formation of excited states, which may then undergo various photochemical reactions, leading to degradation. The ICH Q1B guideline recommends that photostability testing be an integral part of stress testing for new drug substances.[4][5][6][7][8] Potential photolytic degradation products could involve complex rearrangements or oxidative processes involving the naphthalene ring.

Thermal Degradation

As indicated by its melting point of around 198°C, Naphthol AS-D is relatively stable at ambient temperatures.[2] However, at elevated temperatures, thermal decomposition can occur. The specific degradation products would need to be identified through techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

Oxidative Degradation

The hydroxyl group on the naphthalene ring makes the molecule susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of quinone-type structures or other oxidation products.

Framework for Stability Assessment: Forced Degradation Studies

To experimentally determine the stability of Naphthol AS-D and identify its degradation products, a forced degradation study should be conducted in line with ICH Q1A(R2) guidelines.[5][9][10] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[10]

Experimental Protocol for Forced Degradation

The following is a generalized protocol for conducting a forced degradation study on Naphthol AS-D. The goal is to achieve a target degradation of 5-20%.[9]

1. Preparation of Stock Solution:

- Prepare a stock solution of Naphthol AS-D in a suitable solvent where it is fully soluble, such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.

2. Stress Conditions:

- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

- Neutral Hydrolysis: Reflux the stock solution in water at 60°C for a specified period.

- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

- Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4][8] A control sample should be protected from light.

3. Sample Analysis:

- At each time point, withdraw an aliquot of the stressed sample.

- Neutralize the acid- and base-stressed samples.

- Dilute all samples to a suitable concentration for analysis.

- Analyze the samples using a stability-indicating analytical method.

Diagram: Forced Degradation Study Workflow

Caption: A systematic workflow for conducting forced degradation studies.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for separating and quantifying Naphthol AS-D from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: A C18 reversed-phase column is a good starting point for separating nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: A UV detector set at a wavelength where Naphthol AS-D and its potential degradation products have significant absorbance would be appropriate. For structural elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Incompatible Materials and Excipients

-

Strong Oxidizing Agents: These could react with the hydroxyl group and the naphthalene ring.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.

-

Reactive Excipients: In pharmaceutical formulations, excipients with reactive functional groups could potentially interact with Naphthol AS-D. Compatibility testing with intended excipients is essential during product development.

Conclusion and Recommendations

2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (Naphthol AS-D) is a compound that requires careful handling and storage to maintain its stability. It is particularly sensitive to moisture and should be stored at low temperatures under an inert atmosphere. While specific degradation data is limited, its chemical structure suggests susceptibility to hydrolysis, photolysis, and oxidation.

For researchers and developers, it is imperative to:

-

Adhere strictly to the recommended storage conditions to ensure the long-term integrity of the compound.

-

Conduct forced degradation studies to experimentally verify the potential degradation pathways outlined in this guide.

-

Develop and validate a stability-indicating analytical method to accurately monitor the purity and degradation of Naphthol AS-D in their specific applications.

By following these guidelines, the reliability and reproducibility of experimental results involving Naphthol AS-D can be significantly enhanced.

References

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Li, J., et al. (2000). Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4. Applied and Environmental Microbiology, 66(7), 2873-2877. [Link]

- Kappe, T., & Ziegler, E. (1998). U.S. Patent No. 5,756,757. Washington, DC: U.S.

-

Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

-

Deutsche Forschungsgemeinschaft. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 5(4). [Link]

-

Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Skidan, I., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatographic Science, 51(8), 756-762. [Link]

-

Lazzari, L., et al. (2018). Structure of Naphthol As pigments with breaking points highlighted. Dyes and Pigments, 159, 529-537. [Link]

-

Patel, P., et al. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MOJ Bioequivalence & Bioavailability, 3(1), 00031. [Link]

-

Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Essential Role of Naphthol AS-D in Pigment Manufacturing. [Link]

-

Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741. [Link]

-

Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

Poplawska, M., & Blazewicz, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 68(5), 709-715. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. adipogen.com [adipogen.com]

- 4. database.ich.org [database.ich.org]

- 5. database.ich.org [database.ich.org]

- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Enduring Legacy of Naphthol AS-D: A Technical Guide to its Discovery, Synthesis, and Applications

Abstract

Naphthol AS-D, a key azoic coupling component, has played a pivotal role in the evolution of synthetic dyes and has found niche applications in the realm of histochemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of Naphthol AS-D (3-hydroxy-N-(2-methylphenyl)-2-naphthamide). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, provides detailed experimental protocols, and explores the enduring impact of this compound on various scientific and industrial fields.

Introduction: The Dawn of Azoic Dyes and the Rise of Naphthol AS Derivatives

The early 20th century marked a transformative period in the synthetic dye industry. While β-naphthol was an established coupling component, the quest for dyes with superior fastness properties on cotton led to a significant breakthrough. In 1911, chemists at K. Oehler Anilin- und Anilinfabrik Offenbach in Germany discovered that the anilide of 3-hydroxy-2-naphthoic acid, which would come to be known as Naphthol AS, served as an excellent precursor for wool dyes.[1] This discovery laid the foundation for a new class of dyes known as azoic or naphthol dyes.[2]

Naphthol AS dyes are unique in that the final insoluble azo pigment is synthesized directly on the fiber.[2] This "in-situ" formation imparts excellent wash fastness, a significant advantage over many existing dye classes. The general principle involves impregnating the fiber with a soluble alkaline solution of a Naphthol AS derivative, followed by treatment with a solution of a diazotized aromatic amine (a diazonium salt). The coupling reaction between the naphthol and the diazonium salt yields a brightly colored, water-insoluble azo compound that is physically trapped within the fiber matrix.

Naphthol AS-D, a derivative of the parent Naphthol AS, emerged as a crucial component for producing a range of vibrant shades, particularly reds. Its chemical structure, 3-hydroxy-N-(2-methylphenyl)-2-naphthamide, offered specific tinctorial and fastness properties that made it a valuable tool for the textile industry. This guide will explore the specific attributes of Naphthol AS-D that have contributed to its lasting importance.

Physicochemical Properties of Naphthol AS-D

A thorough understanding of the physicochemical properties of Naphthol AS-D is essential for its effective application in both synthesis and analysis.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | [3] |

| Synonyms | C.I. 37520, Azoic Coupling Component 18, 3-Hydroxy-2'-methyl-2-naphthanilide | [4] |

| CAS Number | 135-61-5 | [3][5] |

| Molecular Formula | C₁₈H₁₅NO₂ | [3][5] |

| Molecular Weight | 277.32 g/mol | [3][5] |

| Appearance | Beige to off-white or yellowish powder | [5] |

| Melting Point | 196-198 °C | [5] |

| Solubility | Insoluble in water and sodium carbonate solution. Soluble in solvent naphtha, DMSO, and chloroform. | [4][5] |

| pKa | 8.73 ± 0.40 (Predicted) | [5] |

Synthesis of Naphthol AS-D: A Detailed Protocol

The synthesis of Naphthol AS-D is a classic example of amidation, specifically the condensation of an acid with an amine. The key precursors are 3-hydroxy-2-naphthoic acid and o-toluidine (2-methylaniline).[5]

Reaction Principle

The synthesis involves the formation of an amide bond between the carboxylic acid group of 3-hydroxy-2-naphthoic acid and the amino group of o-toluidine. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or by removing the water formed during the reaction.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a detailed procedure for the laboratory-scale synthesis of Naphthol AS-D.

Materials:

-

3-hydroxy-2-naphthoic acid

-

o-toluidine

-

Xylene (as solvent)

-

Phosphorus trichloride (as a condensing agent - optional)

-

Sodium hydroxide solution (for purification)

-

Hydrochloric acid (for precipitation)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-hydroxy-2-naphthoic acid and a suitable solvent such as xylene.

-

Addition of Amine: While stirring, add an equimolar amount of o-toluidine to the flask.

-

Condensation: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The use of a condensing agent like phosphorus trichloride can facilitate the reaction, but direct thermal condensation is also possible.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Purification:

-

The crude product can be purified by dissolving it in a dilute sodium hydroxide solution. Naphthol AS-D, being a phenolic compound, will dissolve in the alkaline solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified Naphthol AS-D.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

-

Recrystallization: For higher purity, the dried Naphthol AS-D can be recrystallized from a suitable solvent like ethanol or xylene.[5] Dissolve the crude product in the hot solvent and allow it to cool slowly to form crystals.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by determining its melting point and by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis and purification of Naphthol AS-D.

Applications of Naphthol AS-D

The utility of Naphthol AS-D extends from the large-scale production of colorants to specialized applications in biological sciences.

Azoic Dyes for Textiles

The primary application of Naphthol AS-D is as a coupling component for azoic dyes, particularly for cellulosic fibers like cotton and viscose, as well as for silk.[6] By combining Naphthol AS-D with various diazotized aromatic amines, a wide spectrum of colors, predominantly in the red and bordeaux range, can be achieved. The resulting azo pigments are known for their good light and wash fastness.[1]

The Azoic Dyeing Process:

-

Naphtholation: The textile material is impregnated with an alkaline solution of Naphthol AS-D. The substantivity of the naphthol for the fiber allows for its even absorption.

-

Diazotization: A primary aromatic amine (the diazo component) is treated with sodium nitrite and a mineral acid at low temperatures (0-5 °C) to form a diazonium salt solution.

-

Coupling: The naphtholated fabric is then passed through the cold diazonium salt solution. The coupling reaction occurs rapidly, forming the insoluble azo dye directly within the fiber structure.

Organic Pigments

Beyond textile dyeing, Naphthol AS-D is a crucial intermediate in the manufacturing of organic pigments.[7] These pigments are used in a variety of applications, including printing inks, paints, plastics, and coatings.[7] The synthesis of these pigments follows a similar principle to azoic dyeing, where Naphthol AS-D is coupled with a diazonium salt. However, the reaction is carried out in an aqueous medium, and the resulting insoluble pigment is then filtered, dried, and processed into a fine powder. The choice of the diazo component allows for the production of a range of red pigments with varying shades, tinctorial strength, and fastness properties.

Histochemistry: The Naphthol AS-D Chloroacetate Esterase Stain

A significant application of Naphthol AS-D in the biomedical field is in enzyme histochemistry, specifically for the detection of specific esterase activity. The derivative, Naphthol AS-D chloroacetate, serves as a substrate for chloroacetate esterase, an enzyme predominantly found in the granules of cells of the granulocytic lineage (neutrophils and mast cells).[8]

Mechanism of the Staining Reaction:

-

Enzymatic Hydrolysis: Chloroacetate esterase present in the cells cleaves the ester bond of Naphthol AS-D chloroacetate.

-

Liberation of Naphthol AS-D: This enzymatic hydrolysis releases the free Naphthol AS-D molecule at the site of enzyme activity.

-

Azo Coupling: In the presence of a diazonium salt (such as Fast Red Violet LB or pararosaniline) included in the incubation medium, the liberated Naphthol AS-D immediately couples to form a highly colored, insoluble azo dye.[9]

-

Visualization: The resulting colored precipitate is deposited at the sites of esterase activity, allowing for the microscopic visualization of granulocytic cells. The color of the final product is typically a bright red or reddish-brown.

Experimental Protocol: Naphthol AS-D Chloroacetate Esterase Staining

This protocol is a generalized procedure for staining blood or bone marrow smears.

Reagents:

-

Fixative (e.g., citrate-acetone-formaldehyde)

-

Naphthol AS-D chloroacetate solution

-

Diazonium salt solution (e.g., freshly prepared from Fast Red Violet LB base and sodium nitrite)

-

Buffer solution (e.g., phosphate or TRIS buffer)

-

Counterstain (e.g., hematoxylin or methyl green)

Procedure:

-

Fixation: Fix air-dried blood or bone marrow smears in the fixative solution for 30-60 seconds.

-

Rinsing: Rinse the slides thoroughly with deionized water.

-

Incubation: Incubate the slides in a freshly prepared incubation medium containing Naphthol AS-D chloroacetate and the diazonium salt in a buffered solution. Incubation is typically carried out at room temperature for 15-30 minutes.

-

Rinsing: Rinse the slides again with deionized water.

-

Counterstaining: Counterstain the slides with a suitable nuclear stain like hematoxylin or methyl green for 1-2 minutes to visualize the cell nuclei.

-

Rinsing and Mounting: Rinse the slides, allow them to air dry, and then mount with a coverslip using a suitable mounting medium.

Visualization of the Histochemical Reaction:

Caption: Mechanism of the Naphthol AS-D chloroacetate esterase stain.

Spectral Properties

The spectral properties of Naphthol AS-D and its derivatives are important for their characterization and application in fluorescence-based techniques.

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Source |

| Naphthol AS-D | 430 nm | 493 nm | [4] |

| Naphthol AS-MX phosphate/Fast Red TR reaction product | ~505-540 nm | ~560 nm | [10] |

It is important to note that the spectral properties can be influenced by the solvent and the specific diazonium salt used for coupling.

Safety and Handling